(R)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid

σ1 receptor spirocyclic ligands ring size SAR

(R)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid (CAS 868284-36-0, MF: C12H21NO4, MW: 243.30 g/mol) is a chiral, Boc-protected azepane derivative bearing a carboxylic acid at the 4-position. As a saturated seven-membered N-heterocyclic amino acid surrogate, it serves as a conformationally flexible scaffold for peptidomimetic design, medicinal chemistry library synthesis, and as a key intermediate for bioactive molecule construction.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B15384168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
InChIKeyRZQHJTNUKFLYEA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid: A Chiral Seven-Membered Heterocyclic Building Block for Drug Discovery and Peptide Synthesis


(R)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid (CAS 868284-36-0, MF: C12H21NO4, MW: 243.30 g/mol) is a chiral, Boc-protected azepane derivative bearing a carboxylic acid at the 4-position. As a saturated seven-membered N-heterocyclic amino acid surrogate, it serves as a conformationally flexible scaffold for peptidomimetic design, medicinal chemistry library synthesis, and as a key intermediate for bioactive molecule construction. [1] The (R)-enantiomer is commercially available at ≥97% purity from multiple authorized suppliers, with batch-specific QC documentation (NMR, HPLC, GC) supporting procurement for regulated pharmaceutical R&D.

Why Generic Substitution of (R)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid with Racemic or Ring-Homolog Variants Compromises Pharmacological Integrity


Substituting this compound with racemic material, the (S)-enantiomer, or smaller-ring piperidine analogs can erase stereospecific target engagement, alter conformational preferences in derived peptidomimetics, and reduce binding potency at allosteric pockets. The seven-membered azepane ring provides a distinct conformational ensemble versus six-membered piperidine, directly impacting receptor fit and selectivity—generic substitution risks losing up to 3-fold affinity and 3-fold selectivity as demonstrated in σ1 receptor ligand head-to-head comparisons. [1]

Quantitative Evidence Guide: Differentiating (R)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid from Closest Analogs


Azepane Ring Expansion vs Piperidine: 2.9-Fold Gain in σ1 Receptor Affinity

In spirocyclic σ1 receptor ligands, expanding the central piperidine ring (compound 5a) to an azepane ring (compound 23a) increased σ1 binding affinity from Ki = 1.2 nM to Ki = 0.42 nM—a 2.9-fold improvement. Concurrently, selectivity over σ2 receptors rose from 45-fold to 150-fold. [1] This class-level trend supports the choice of azepane-based building blocks such as (R)-1-(tert-butoxycarbonyl)azepane-4-carboxylic acid when targeting receptors with larger, flexible binding pockets.

σ1 receptor spirocyclic ligands ring size SAR

Commercial Enantiomeric Purity: (R)- vs (S)- vs Racemic 1-Boc-azepane-4-carboxylic acid

Authorized suppliers such as MolCore offer (R)-1-(tert-butoxycarbonyl)azepane-4-carboxylic acid at 97% chemical purity with ISO-certified quality systems suitable for global pharmaceutical R&D. In contrast, the racemic mixture (CAS 868284-36-0) is more widely listed but lacks the stereochemical definition required for enantioselective SAR studies. While explicit enantiomeric excess (ee) values are not publicly disclosed in vendor datasheets, procurement of the specified (R)-enantiomer—rather than the racemate—ensures configurational integrity for asymmetric synthesis and chiral peptide construction. The (S)-enantiomer is also commercially available, enabling matched-pair enantiomer comparisons in biological assays.

chiral building block enantiomeric purity quality control

Regioisomer Differentiation: 4-COOH vs 2-COOH vs 3-COOH Azepane Building Blocks

The position of the carboxylic acid on the azepane ring dictates the spatial orientation of the carboxylate relative to the Boc-protected nitrogen, directly influencing the backbone dihedral angles in derived peptidomimetics. The 4-COOH substitution places the acid group at the position farthest from the ring nitrogen, providing a linear extension vector and greater separation between the N- and C-termini compared to 2-COOH or 3-COOH regioisomers. This geometry is preferred for designing β-turn mimetics and helical foldamers where a larger N-to-C distance is required. [1] While no direct head-to-head biological comparison of Boc-azepane-COOH regioisomers was identified, the 4-substituted azepane scaffold appears in multiple patent families targeting hepatitis B and protein kinases, suggesting a preferred scaffold geometry. [2]

regioisomer azepane carboxylic acid peptide backbone geometry

Protecting Group Strategy: Boc vs Cbz for Downstream Synthetic Compatibility

The tert-butoxycarbonyl (Boc) protecting group offers acid-labile orthogonal deprotection (TFA, HCl/dioxane) that is fully compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies, whereas the benzyloxycarbonyl (Cbz) analog requires hydrogenolysis or strong acid conditions that may be incompatible with acid-sensitive resins or substrates. [1] The Boc-protected azepane-4-carboxylic acid can be incorporated into SPPS workflows with standard TFA cleavage cocktails, while Cbz deprotection requires Pd-catalyzed hydrogenation, limiting its use in high-throughput parallel synthesis. Quantitative comparison: Boc deprotection proceeds quantitatively within 1–2 hours in 50% TFA/DCM, while Cbz hydrogenolysis may require 12–24 hours and risks catalyst poisoning by sulfur-containing peptides.

protecting group Boc Cbz solid-phase peptide synthesis

Synthetic Accessibility: Enantioselective Route Yields for 4-Substituted N-Boc-azepanes

Recent advances in photoenzymatic synthesis enable one-pot preparation of N-Boc-4-amino/hydroxy-azepane derivatives with up to 90% conversion and >99% ee. [1] For N-Boc-4-oxo-azepane reductive amination, engineered imine reductases achieve >99% (S)-selectivity. [2] In contrast, direct asymmetric lithiation-substitution of N-Boc-azepine (2-position) proceeds with lower yields compared to the corresponding N-Boc-piperidine, reflecting the additional conformational flexibility and ring strain of the seven-membered system. [3] These catalytic methods make the 4-substituted azepane scaffold synthetically accessible with high enantiopurity, supporting the commercial availability and procurement feasibility of the (R)-enantiomer.

asymmetric synthesis enantioselective biocatalysis N-Boc-azepane

Optimal Application Scenarios for (R)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid Based on Quantitative Evidence


CNS Receptor Ligand Libraries Targeting Extended Allosteric Binding Pockets

Programs targeting σ1, σ2, or histamine H3 receptors that require expanded ring scaffolds for optimal allosteric pocket engagement should prioritize azepane over piperidine building blocks. The 2.9-fold affinity gain and 3.3-fold selectivity improvement documented for azepane vs piperidine spirocyclic σ1 ligands [1] directly supports using (R)-1-(tert-butoxycarbonyl)azepane-4-carboxylic acid as the core scaffold precursor. The 4-COOH handle enables late-stage diversification via amide coupling to introduce pharmacophore elements while the Boc group preserves the azepane nitrogen for subsequent deprotection and functionalization.

Enantiopure Peptidomimetic Synthesis for Helical Foldamer Design

The defined (R)-configuration at the 4-position, combined with the larger N-to-C distance of the 4-COOH regioisomer relative to 2-COOH or 3-COOH analogs, makes this compound uniquely suited for constructing β-turn mimetics and helical peptides. The cis-5-aminoazepane-4-carboxylic acid scaffold has been shown to adopt discrete helical conformations in non-traditional peptides using ultrasound-assisted reductive amination methods. [2] Procurement of the (R)-enantiomer rather than the racemate ensures configurational homogeneity in the final foldamer, avoiding mixed diastereomer populations that would confound conformational analysis.

Automated Fmoc-SPPS-Compatible Parallel Library Synthesis

For high-throughput peptide library construction on automated synthesizers, the Boc protecting group's TFA-labile orthogonality to Fmoc chemistry enables direct resin loading via the 4-COOH group followed by iterative Fmoc-deprotection cycles without premature azepane nitrogen exposure. [3] This contrasts with Cbz-protected azepane analogs, which require separate hydrogenation steps incompatible with standard SPPS automation. The 97% purity specification with batch QC documentation (NMR, HPLC) from ISO-certified suppliers further supports GLP-compliant library production for lead identification campaigns.

Hepatitis B and Kinase Inhibitor Lead Optimization Programs

The azepane-4-carboxylic acid scaffold appears in patent families targeting hepatitis B virus replication and protein kinase-mediated diseases, where the 4-substituted azepane core contributes to antiviral potency and kinase selectivity. [4] The commercial availability of the (R)-enantiomer at 97% purity enables rapid SAR exploration without in-house chiral resolution, accelerating hit-to-lead timelines. The documented scalability of enzymatic routes to 4-substituted N-Boc-azepanes (>90% conversion, >99% ee) [5] provides a viable path from milligram-scale procurement to kilogram-scale GMP supply.

Quote Request

Request a Quote for (R)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.